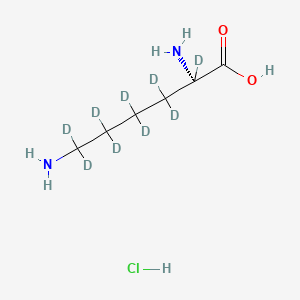

L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl

Description

Significance of Stable Isotope-Labeled Amino Acids in Biochemical and Metabolic Research

Stable isotope-labeled amino acids (SILAAs) are powerful tools in a variety of research fields, including biochemistry, proteomics, and metabolomics. chempep.com Unlike their radioactive counterparts, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.comyoutube.com This safety profile, combined with their chemical properties being nearly identical to their naturally occurring, lighter counterparts, allows them to be seamlessly incorporated into biological pathways. diagnosticsworldnews.comwikipedia.org

The primary utility of SILAAs lies in their ability to act as tracers. By introducing a labeled amino acid into a biological system, researchers can follow its journey and incorporation into various molecules. This allows for the direct measurement of dynamic processes such as biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the presence of the stable isotope, providing precise data on metabolic fluxes and pathway activities. diagnosticsworldnews.comnih.gov This approach has proven invaluable for diagnosing diseases, understanding drug mechanisms, and analyzing protein structures and kinetics. diagnosticsworldnews.com

Rationale for Deuterium Labeling at Specific Positions (2,3,3,4,4,5,5,6,6) in L-Lysine

The specific labeling of L-lysine with nine deuterium atoms at positions 2, 3, 3, 4, 4, 5, 5, 6, and 6 (L-Lysine-d9) is a deliberate strategy to create a robust and reliable tracer for mass spectrometry-based analyses. nih.gov The incorporation of multiple deuterium atoms results in a significant mass shift compared to the unlabeled L-lysine. This substantial difference in mass makes it easier to distinguish the labeled lysine (B10760008) from its natural counterpart in complex biological samples, enhancing the sensitivity and accuracy of detection. nih.gov

The stability of the carbon-deuterium (C-D) bond is another critical factor. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgmdpi.com This increased stability minimizes the risk of the deuterium atoms exchanging with hydrogen atoms from the surrounding environment (back-exchange) during experimental procedures, ensuring that the isotopic label remains intact throughout the study. nih.gov The strategic placement of deuterium on the lysine backbone, away from the amino and carboxyl groups involved in peptide bond formation, ensures that the labeled amino acid behaves biochemically in a manner nearly identical to unlabeled lysine, allowing for its natural incorporation into proteins. nih.gov

Overview of Research Paradigms Employing Deuterated L-Lysine as a Tracer

Deuterated L-lysine, particularly L-lysine-d9, is employed in a variety of research paradigms to investigate fundamental biological questions. A primary application is in the study of protein turnover, which encompasses both protein synthesis and degradation. By introducing L-lysine-d9 into a cell culture or organism, researchers can measure the rate at which it is incorporated into new proteins, providing a direct measure of protein synthesis. nih.gov Conversely, the rate of disappearance of the labeled lysine from the protein pool can be used to determine the rate of protein degradation. nih.gov

Another key area of research is metabolic flux analysis, where L-lysine-d9 is used to trace the pathways of lysine catabolism. nih.govnih.gov Lysine is degraded through several complex pathways, and using a labeled tracer allows scientists to follow the flow of carbon and nitrogen atoms through these routes, identifying key intermediates and quantifying the activity of different enzymatic steps. nih.govnih.gov This approach has been instrumental in elucidating the details of lysine degradation in various organisms and understanding metabolic disorders associated with this pathway. nih.govresearchgate.net Furthermore, in the field of proteomics, L-lysine-d9 is utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful quantitative proteomics technique that allows for the precise comparison of protein abundance between different cell populations. nih.gov

| Research Paradigm | Application of L-Lysine-d9 | Key Insights Gained |

| Protein Turnover Studies | Measurement of incorporation and loss of the label in proteins. | Rates of protein synthesis and degradation. nih.govnih.gov |

| Metabolic Flux Analysis | Tracing the catabolic fate of lysine. | Elucidation of lysine degradation pathways and enzyme activities. nih.govnih.gov |

| Quantitative Proteomics (SILAC) | Differential labeling of proteomes for comparative analysis. | Relative quantification of protein expression levels between different conditions. nih.gov |

| Pharmacokinetic Studies | Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs. | Understanding the metabolic fate and stability of pharmaceutical compounds. medchemexpress.com |

Analytical Scrutiny of L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl: A Deep Dive into Isotopic Purity and Positional Labeling

The precise validation of isotopically labeled compounds is paramount to their effective application in research. For this compound, a nona-deuterated variant of the essential amino acid L-lysine, rigorous analytical methodologies are employed to confirm its isotopic enrichment and the specific positions of the deuterium atoms. This article delves into the critical analytical techniques of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy used to validate the isotopic purity and positional labeling of this compound.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

191.70 g/mol |

IUPAC Name |

(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2,5D; |

InChI Key |

BVHLGVCQOALMSV-AIPDENHHSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies for Detection and Quantification of L Lysine 2,3,3,4,4,5,5,6,6 D9 Hcl and Its Metabolites

Mass Spectrometry-Based Detection and Quantification Strategies

Mass spectrometry (MS) stands as the cornerstone for the analysis of L-Lysine-D9 HCl due to its high sensitivity and selectivity. nih.gov This technology allows for the accurate measurement of the mass-to-charge ratio of ions, making it ideal for distinguishing between isotopically labeled and unlabeled compounds. Various MS-based approaches have been developed and refined to suit different analytical needs, from targeted quantification to comprehensive metabolic profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of L-Lysine-D9 HCl and its metabolites in complex biological matrices. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. The development of a robust LC-MS/MS method involves careful optimization of chromatographic conditions and mass spectrometric parameters to achieve reliable and accurate quantification. nih.gov

One of the key advantages of LC-MS/MS is its ability to analyze underivatized amino acids, which simplifies sample preparation and reduces analytical time. nih.govnih.gov However, for certain applications, derivatization may be employed to enhance chromatographic retention or ionization efficiency. The choice of chromatographic mode, such as hydrophilic interaction chromatography (HILIC), is often crucial for retaining and separating polar compounds like amino acids. restek.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantitative analysis. labce.comyoutube.com In an MRM experiment, a specific precursor ion (the parent ion) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (the daughter ion) is selected in the second mass analyzer. labce.com This process, known as a transition, provides a high degree of specificity, as it is unlikely that other molecules in the sample will have the same precursor and product ion masses. youtube.com

For L-Lysine-D9 HCl, the precursor ion would be the protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) reflecting the incorporation of nine deuterium (B1214612) atoms. The selection of appropriate product ions is determined through compound optimization experiments. The table below provides hypothetical MRM transitions for L-Lysine-D9 and its unlabeled counterpart, which are essential for its use as an internal standard.

Interactive Table: Hypothetical MRM Transitions for L-Lysine and L-Lysine-D9

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Lysine | 147.1 | 84.1 | 15 |

| L-Lysine | 147.1 | 130.1 | 10 |

| L-Lysine-D9 | 156.2 | 93.1 | 15 |

| L-Lysine-D9 | 156.2 | 139.2 | 10 |

This table presents hypothetical MRM transitions for illustrative purposes. Actual values must be determined empirically on the specific LC-MS/MS instrument used.

The monitoring of multiple transitions for each analyte enhances the confidence in its identification and quantification. nih.gov Typically, one transition is used for quantification (the most intense and stable) and one or more additional transitions are used for confirmation. labce.com

The preparation of samples for LC-MS/MS analysis is a critical step that can significantly impact the quality of the results. For the analysis of L-Lysine-D9 HCl and its metabolites in biological fluids like plasma or urine, sample preparation typically involves protein precipitation, followed by dilution of the supernatant. nih.govrestek.com Common protein precipitation agents include acetonitrile (B52724) or sulfosalicylic acid. nih.govrestek.com

While direct analysis of underivatized amino acids is often preferred for its simplicity, derivatization can be employed to improve chromatographic performance and sensitivity. nih.gov However, for many modern LC-MS/MS applications with advanced column chemistries and sensitive mass spectrometers, derivatization is not always necessary. nih.gov The decision to derivatize depends on the specific analytical goals and the matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids and their metabolites. However, because amino acids are non-volatile, they must be chemically modified through derivatization to make them suitable for GC analysis. nih.govresearchgate.netmdpi.com This process converts the polar, non-volatile amino acids into more volatile and thermally stable derivatives. mdpi.com

Common derivatization reagents for GC-MS analysis of amino acids include N-Methyl-N-tert(butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms t-butyldimethylsilyl (TBDMS) derivatives. researchgate.net Another approach involves esterification followed by acylation, for example, creating methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.gov

Once derivatized, the volatile metabolites can be separated by gas chromatography and detected by the mass spectrometer. GC-MS can provide excellent chromatographic resolution and sensitive detection, making it a valuable tool for specific applications in metabolomics. northwestern.edu

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio of ions with very high accuracy. nih.gov This capability is particularly useful for the analysis of isotopically labeled compounds like L-Lysine-D9 HCl. HRMS can resolve the isotopic fine structure of molecules, allowing for the unambiguous identification of compounds and the precise determination of their elemental composition.

In the context of L-Lysine-D9, HRMS can confirm the incorporation of the nine deuterium atoms and distinguish it from other potential interferences in the sample. nih.govnih.govnorthwestern.edu This level of mass accuracy is crucial for confident identification in complex matrices and for metabolic studies where the fate of the labeled lysine (B10760008) is being traced. northwestern.edu

Application of L-Lysine-D9 HCl as an Internal Standard in Quantitative Metabolomics

One of the primary applications of L-Lysine-D9 HCl is as an internal standard in quantitative metabolomics. In mass spectrometry-based quantification, an internal standard is a compound that is added to a sample in a known amount before processing. nih.gov It helps to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the quantitative results. nih.gov

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass. nih.gov Stable isotope-labeled compounds like L-Lysine-D9 HCl are considered the "gold standard" for internal standards in mass spectrometry because they co-elute with the endogenous analyte and experience similar matrix effects, but are easily distinguished by their mass. nih.govnih.gov

The use of L-Lysine-D9 as an internal standard allows for the accurate quantification of endogenous L-lysine and its metabolites in various biological samples. nih.gov This is essential for understanding the metabolic pathways involving lysine and for diagnosing and monitoring diseases related to lysine metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Labeled Lysine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and metabolic fate of isotopically labeled compounds. In the context of L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl, NMR provides unparalleled insights at the atomic level. The incorporation of deuterium (²H), as well as co-labeling with other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), enables a suite of advanced NMR experiments to track the molecule and its metabolites within complex biological systems.

Deuterium NMR (²H NMR) for Tracer Fate and Metabolic Mapping

Deuterium (²H) NMR spectroscopy serves as a direct method for observing the fate of L-Lysine-D9 in metabolic studies. Since the natural abundance of deuterium is very low (approximately 0.015%), the signals from the D9-labeled lysine are highly specific and suffer from minimal background interference. This makes ²H NMR an excellent tool for tracing the metabolic pathways of lysine. When L-Lysine-D9 is introduced into a biological system, ²H NMR can be used to track its incorporation into proteins and its conversion into various metabolites.

Research has demonstrated the utility of deuterium labeling in simplifying complex proton (¹H) NMR spectra and providing dynamic information. In studies involving deuterated amino acids, the replacement of protons with deuterium atoms on the side chain, as in L-Lysine-D9, reduces the complexity of ¹H-¹H scalar couplings and minimizes relaxation pathways, leading to sharper signals for the remaining protons. nih.gov The deuterium-induced shifts on adjacent ¹³C and ¹⁵N nuclei can also provide valuable information about conformational features and hydrogen exchange phenomena. researchgate.netnih.gov

Metabolic mapping using L-Lysine-D9 involves administering the labeled compound and subsequently analyzing biological samples (e.g., plasma, urine, tissue extracts) by ²H NMR. The resulting spectra can identify and quantify the parent compound and any deuterium-containing metabolites, providing a detailed picture of the lysine metabolic network. nih.gov For instance, the use of deuterium-labeled lysine has been described as a method for protein identification and peptide sequencing, where the 4-Da mass difference introduced by Lys-d4 creates a distinct mass signature for lysine-containing peptides. nih.gov

¹³C- and ¹⁵N-Enhanced NMR Studies with L-Lysine-D9 HCl (e.g., when co-labeled)

Co-labeling L-Lysine-D9 with ¹³C and/or ¹⁵N opens the door to a variety of powerful heteronuclear NMR experiments, providing even deeper insights into protein structure and function. These multi-dimensional experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy, correlate the chemical shifts of different nuclei (e.g., ¹H-¹³C, ¹H-¹⁵N), allowing for the unambiguous assignment of signals in crowded spectra. gmclore.orgacs.org

The strategic placement of deuterium in L-Lysine-D9 is particularly advantageous in ¹³C- and ¹⁵N-edited NMR studies of large proteins. The presence of deuterium reduces the transverse relaxation rates of neighboring ¹³C and ¹⁵N nuclei, resulting in significantly sharper lines and improved spectral resolution. This "local deuteration" effect is crucial for studying high-molecular-weight systems that would otherwise suffer from severe signal broadening. nih.gov

Studies have utilized ¹³C and ¹⁵N labeling of lysine to probe the microenvironments and pKa values of individual lysine residues within proteins. nih.gov For example, ¹H-¹³C HSQC spectra of proteins containing ¹³C-labeled lysine can distinguish between different populations of lysine residues based on their chemical shifts. nih.gov When combined with D9 labeling, these experiments benefit from enhanced resolution. The deuterium-induced isotope shifts observed in the ¹³C and ¹⁵N spectra of co-labeled lysine provide sensitive probes of local conformation and hydration status. researchgate.netnih.govcopernicus.org Triple resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei, are instrumental in assigning the backbone and side-chain resonances of lysine residues within a protein, a process that is simplified and made more precise through the use of co-labeled and deuterated lysine. gmclore.orgacs.org

Chromatographic Separation Techniques for L-Lysine-D9 HCl and Related Compounds

The separation and quantification of L-Lysine-D9 HCl and its metabolites from complex biological matrices require robust and sensitive chromatographic methods. Due to the high polarity of lysine, specialized techniques are often necessary to achieve adequate retention and separation from other amino acids and endogenous compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique, but its application to highly polar compounds like lysine presents challenges due to poor retention on nonpolar stationary phases (e.g., C8, C18). researchgate.netresearchgate.net To overcome this, several strategies have been developed for the analysis of lysine and its derivatives.

One common approach is the use of ion-pairing reagents. These reagents, such as 1-heptanesulfonic acid sodium salt, are added to the mobile phase and form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the RP column. colab.ws Method development involves optimizing the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier gradient. For L-lysine hydrochloride, a method has been reported using a C8 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 2.5) and acetonitrile, with 1-heptanesulfonic acid as an ion-pairing agent, and detection at 208 nm. colab.ws

Another strategy is derivatization, where the amino acid is reacted with a chemical agent to attach a hydrophobic group, thereby enhancing its retention and often improving its detectability. However, derivatization adds complexity and potential for error to the analytical workflow. researchgate.netnih.gov Therefore, methods that can analyze underivatized lysine are often preferred.

The table below summarizes typical parameters for an RP-HPLC method developed for L-lysine hydrochloride analysis.

| Parameter | Condition | Reference |

| Column | C8 | colab.ws |

| Mobile Phase A | Phosphate buffer: Acetonitrile (95:5 v/v), pH 2.5 | colab.ws |

| Mobile Phase B | Phosphate buffer: Acetonitrile (5:95 v/v) | colab.ws |

| Ion-Pairing Reagent | 1-Heptane sulphonic acid anhydrous sodium salt | colab.ws |

| Flow Rate | 1.0 mL/minute | colab.ws |

| Detection | Diode-Array Detector (DAD) at 208 nm | colab.ws |

| Limit of Detection | 17.80 µg/mL | colab.ws |

| Limit of Quantification | 53.94 µg/mL | colab.ws |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for the separation of highly polar compounds like amino acids. nih.gov In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.govnih.gov This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition.

HILIC offers superior retention for polar compounds like lysine without the need for derivatization or ion-pairing reagents. researchgate.netnih.gov This simplifies sample preparation and improves method robustness. HILIC methods have been successfully developed for the simultaneous determination of multiple free amino acids in biological fluids such as plasma, urine, and tears. nih.govrsc.orgresearchgate.net These methods are often coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective quantification, making them ideal for tracking L-Lysine-D9 and its metabolites in tracer studies. nih.govnih.gov

A typical HILIC method for amino acid analysis is detailed in the table below.

| Parameter | Condition | Reference |

| Column | BEH Amide (e.g., 100 x 2.1 mm, 1.7 µm) | nih.govrsc.org |

| Mobile Phase | Gradient of acetonitrile and water, both containing an additive like formic acid (e.g., 0.2%) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Sample Preparation | Simple protein precipitation with acetonitrile | nih.gov |

| Advantage | Rapid, high-throughput, and better chromatography for polar analytes than RP-HPLC | nih.gov |

Recent advancements have also explored HILIC at subzero temperatures for hydrogen-deuterium exchange mass spectrometry, a technique that minimizes back-exchange and can be advantageous for analyzing deuterated peptides. acs.org

Ion-Exchange Chromatography for Amino Acid Separation

Ion-exchange chromatography (IEC) is a classic and highly effective technique for separating amino acids based on their net charge. nih.govafricaresearchconnects.com193.16.218 For separating basic amino acids like lysine, cation-exchange chromatography is typically employed. In this method, a stationary phase with negatively charged functional groups (e.g., sulfonate) is used. 193.16.218researchgate.net

At a pH below its isoelectric point, lysine carries a net positive charge and binds strongly to the cation-exchange resin. Separation of different amino acids is achieved by carefully controlling the pH and ionic strength of the eluting buffer. africaresearchconnects.com193.16.218 A stepwise or gradient elution with increasing pH or salt concentration is used to sequentially release the bound amino acids, with more basic amino acids like lysine eluting later. 193.16.218tennessee.edu

IEC is renowned for its high resolving power and has been a gold standard for amino acid analysis for decades. 193.16.218 The technique can effectively separate isotopically labeled amino acids and their isomers. nih.govafricaresearchconnects.comacs.org Post-column derivatization with reagents like ninhydrin (B49086) is often used for detection and quantification, providing specificity for amino acids. 193.16.218google.com IEC is a robust and reliable method for purifying L-lysine from fermentation broths and for the quantitative analysis of amino acid composition in various samples. google.com

Mechanistic Investigations of L Lysine in Biological Processes Utilizing Deuterium Labeling

Deuterium (B1214612) Isotope Effects in Enzymatic Reaction Mechanisms

The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when the C-H bond is broken or formed in the rate-limiting step of a reaction. By strategically placing deuterium atoms on the L-lysine molecule, investigators can gain profound insights into the transition states and mechanisms of the enzymes that process this amino acid.

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Steps

The magnitude of the deuterium KIE provides crucial information about the transition state of an enzymatic reaction. A large primary KIE (typically >2) is indicative of C-H bond cleavage being the rate-limiting step.

One notable example is the study of lysine (B10760008) 5,6-aminomutase , an enzyme that catalyzes the reversible isomerization of D-lysine. Research utilizing DL-lysine-3,3,4,4,5,5,6,6-d8 demonstrated significant deuterium kinetic isotope effects on both kcat and kcat/Km, with values of 10.4 ± 0.3 and 8.3 ± 1.9, respectively nih.gov. These large KIEs strongly suggest that the abstraction of a hydrogen atom from carbon-5 of the lysine side chain is the rate-limiting step in the catalytic mechanism nih.gov.

Similarly, studies on lysine 2,3-aminomutase have employed deuterated lysine to probe its mechanism. The isotope effect for the transfer of the 3-pro-R hydrogen of α-lysine to the 2-pro-R position of β-lysine was determined to be kH/kD = 2.9 ± 0.3, providing quantitative data on the hydrogen transfer step rsc.org. Interestingly, no significant kinetic isotope effect was observed for α-deuterium substitution, indicating that the C-H bond at the alpha-carbon is not broken during the rate-determining step rsc.org.

These studies exemplify how the use of specifically deuterated lysine isotopes allows for the precise identification of which C-H bond cleavage events are kinetically significant, thereby mapping out the energy landscape of the reaction pathway.

| Enzyme | Deuterated Substrate | Observed KIE (kH/kD) | Implication |

| Lysine 5,6-aminomutase | DL-lysine-3,3,4,4,5,5,6,6-d8 | kcat: 10.4 ± 0.3 | Hydrogen abstraction from C5 is the rate-limiting step. nih.gov |

| Lysine 2,3-aminomutase | L-[3,3-²H₂]lysine | 2.9 ± 0.3 | Hydrogen transfer from C3 is a key part of the mechanism. rsc.org |

| Lysine 2,3-aminomutase | L-[2-²H₁]lysine | No significant KIE | C-H bond cleavage at the α-carbon is not rate-limiting. rsc.org |

Active Site Elucidation and Stereochemical Pathway Mapping

Deuterium labeling is also instrumental in defining the architecture of enzyme active sites and the stereochemical course of reactions. By tracing the fate of deuterium atoms from the substrate to the product, the precise orientation of the substrate within the active site and the stereochemistry of bond-making and bond-breaking events can be determined.

For instance, identifying the specific lysine residues that form Schiff-base intermediates at the active sites of enzymes is crucial for understanding their catalytic mechanism. In studies of 3-dehydroquinase , a key enzyme in the shikimate pathway, the active-site lysine residues were identified by trapping the Schiff-base intermediate with sodium borohydride, a reducing agent. While not directly using deuterated lysine for KIE studies, this approach highlights the importance of understanding the role of specific lysine residues in catalysis, a role that can be further probed with isotopic labeling nih.gov.

Computational studies on enzymes like lysine dioxygenase complement experimental approaches by providing a detailed picture of the active site. These studies can model how the enzyme achieves its regio- and stereoselectivity, for example, in the hydroxylation of lysine at a specific carbon atom. Such models can then be validated experimentally using deuterated lysine substrates to see if the predicted KIEs match the observed values acs.org.

The stereochemistry of lysine itself is also a critical factor. Research investigating the interaction of epigenetic enzymes with histone substrates containing both L- and D-lysine residues has revealed that Nε-methyl lysine binding proteins are more tolerant of the D-configuration compared to methyltransferases and demethylases rsc.org. This type of study provides a deeper understanding of the stereochemical constraints within enzyme active sites.

Post-Translational Modification Dynamics Involving Lysine

The ε-amino group of lysine residues in proteins is a hub for a multitude of post-translational modifications (PTMs), which dynamically regulate protein function, localization, and stability. Deuterated lysine, when incorporated into proteins, serves as a stable isotope label to trace the dynamics of these modifications.

Investigation of Lysine Acetylation and Deacetylation Processes

Lysine acetylation and deacetylation are fundamental regulatory mechanisms in cellular processes, including gene expression and metabolism. The balance between the activity of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs) determines the acetylation status of proteins nih.govencyclopedia.pubnih.gov.

By growing cells in media containing deuterated lysine, newly synthesized proteins become labeled. The subsequent analysis of protein acetylation levels over time, often by mass spectrometry, can reveal the rates of acetylation and deacetylation. This approach allows for a dynamic view of how these processes are regulated in response to various cellular signals or in disease states. For example, this technique can be used to quantify the changes in the acetylation landscape of renal proteins in kidney disease, where the balance between KAT and KDAC activity is often perturbed nih.gov.

Tracing Lysine Methylation, Ubiquitination, and Sumoylation

Similar to acetylation, other PTMs on lysine, such as methylation, ubiquitination, and SUMOylation, play crucial roles in cellular regulation.

Lysine methylation , catalyzed by protein lysine methyltransferases (PKMTs), is a key modification in histone biology and the regulation of gene expression. The use of deuterated lysine in conjunction with mass spectrometry can help to identify novel methylation sites and quantify the dynamics of methylation and demethylation. Kinetic isotope effect studies, while often focused on the methyl donor S-adenosyl-L-methionine, can also be designed with deuterated lysine substrates to probe the mechanism of the methyl transfer reaction nih.gov.

Ubiquitination and SUMOylation involve the attachment of small proteins, ubiquitin and SUMO respectively, to lysine residues. These modifications can signal for protein degradation, alter protein localization, or mediate protein-protein interactions mdpi.comnih.gov. Stable isotope labeling with deuterated lysine allows for the quantitative analysis of these modifications. For instance, researchers can track the ubiquitination status of a specific protein following a cellular stimulus. A study on the human SETDB1 protein revealed that ubiquitination at lysine 867 is essential for its histone H3 lysine 9 (H3K9) methyltransferase activity, demonstrating the intricate crosstalk between different PTMs plos.org. The interplay between SUMOylation and ubiquitination is often competitive, as they can target the same lysine residue mdpi.com. Deuterated lysine can be used in quantitative proteomics studies to investigate how this competition is regulated.

| Post-Translational Modification | Key Enzymes | Function |

| Acetylation | Lysine Acetyltransferases (KATs), Lysine Deacetylases (KDACs) | Regulation of gene expression, metabolism. nih.govencyclopedia.pubnih.gov |

| Methylation | Protein Lysine Methyltransferases (PKMTs), Lysine Demethylases (KDMs) | Histone modification, gene regulation. nih.gov |

| Ubiquitination | Ubiquitin E1, E2, E3 ligases, Deubiquitinases (DUBs) | Protein degradation, signaling. nih.govplos.org |

| SUMOylation | SUMO E1, E2, E3 ligases, SUMO proteases | Regulation of protein stability, localization, and activity. mdpi.comnih.gov |

Lysine's Role in Structural Biology and Protein Folding (e.g., using NMR for structural insights)

Understanding the three-dimensional structure of proteins is paramount to deciphering their function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining protein structure and dynamics in solution, providing information that is often complementary to X-ray crystallography nih.govyoutube.com. The incorporation of deuterated amino acids, including L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl, can significantly enhance the quality of NMR data for larger proteins.

Deuteration simplifies complex proton NMR spectra by replacing protons with NMR-silent deuterium atoms, which reduces signal overlap and spectral crowding. This is particularly beneficial for studying the structure and dynamics of large proteins and protein complexes.

Furthermore, deuterium labeling is a key component of certain NMR experiments designed to probe protein dynamics. For example, hydrogen-deuterium exchange (HDX) NMR can be used to study protein folding pathways. By monitoring the rate at which backbone amide protons exchange with deuterium from the solvent, regions of the protein that are protected from the solvent due to the formation of stable secondary and tertiary structures can be identified nih.gov.

While not an NMR technique, a method known as native protein tandem mass tag (TMT) profiling of lysine accessibility can provide valuable structural information. This method uses chemical labeling to probe the accessibility of lysine residues on the surface of a protein in its native state. Changes in lysine accessibility can indicate conformational changes, protein-protein interactions, or the effects of PTMs. This approach has been used to investigate structural alterations in the brains of individuals with Alzheimer's disease, highlighting changes in the accessibility of lysine residues in proteins like tau and those involved in RNA splicing nih.gov.

The use of deuterium-labeled lysine has also proven valuable in protein identification and peptide de novo sequencing by mass spectrometry. The introduction of a known mass shift (e.g., 4 Da for Lys-d4) for every lysine-containing peptide provides a clear signature for identification and simplifies the interpretation of tandem mass spectra, aiding in the determination of the peptide sequence nih.gov.

Interconnections of Lysine Metabolism with Other Central Metabolic Pathways (e.g., TCA cycle, gluconeogenesis)

The use of stable isotope tracers, such as the deuterated compound this compound, provides a powerful methodology for elucidating the intricate connections between L-lysine catabolism and central metabolic hubs like the tricarboxylic acid (TCA) cycle and gluconeogenesis. By tracing the metabolic fate of the deuterium-labeled carbon skeleton of lysine, researchers can map its entry points into these core pathways and quantify the metabolic flux.

Connection to the Tricarboxylic Acid (TCA) Cycle

L-lysine is a ketogenic amino acid, meaning its degradation yields ketone bodies or their precursors, primarily acetyl-CoA. khanacademy.org This direct link establishes a fundamental interconnection with the TCA cycle, the primary engine of cellular energy production. The catabolism of L-lysine in mammals occurs predominantly through the saccharopine pathway, which ultimately converts the lysine carbon backbone into acetyl-CoA. nih.gov This acetyl-CoA, now carrying the deuterium label from L-Lysine-D9, can condense with oxaloacetate to form citrate, thereby entering the TCA cycle to be oxidized for energy production or used for biosynthesis. nih.gov

Stable isotope tracing studies, primarily using 13C-labeled lysine, have been instrumental in detailing these connections. These studies show that lysine's carbon can enter the TCA cycle through multiple points. nih.gov The primary route is the generation of acetyl-CoA. nih.gov However, depending on the specific catabolic pathway, intermediates such as α-ketoglutarate can also be produced, which is a key intermediate of the TCA cycle itself. nih.gov Furthermore, in some organisms, lysine degradation can proceed via pathways that yield other TCA cycle intermediates like succinyl-CoA and malate. nih.govresearchgate.net

A hypothetical tracing experiment using L-Lysine-D9 would allow for the monitoring of the appearance of the deuterium label in various TCA cycle intermediates. Mass spectrometry-based analysis would identify the specific metabolites that have incorporated deuterium, confirming the metabolic routes and quantifying the contribution of lysine catabolism to the TCA cycle pool.

Table 1: Potential Entry Points of Lysine Carbon into the TCA Cycle

| Lysine Catabolic Product | TCA Cycle Entry Point | Primary Metabolic Fate |

| Acetyl-CoA | Condensation with Oxaloacetate | Energy production (oxidation) or fatty acid synthesis |

| α-Ketoglutarate | Direct Intermediate | Can continue in the TCA cycle or be used for amino acid synthesis (e.g., glutamate) |

| Succinyl-CoA | Direct Intermediate | Used in the TCA cycle, heme synthesis, or ketone body metabolism |

This table is based on established lysine catabolic pathways studied with various isotopes. The specific quantitative contribution from L-Lysine-D9 would require direct experimental data.

Involvement in Gluconeogenesis

While lysine is classified as strictly ketogenic in humans, it exhibits glucogenic properties in other species and can influence gluconeogenesis indirectly. khanacademy.org Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates. wikipedia.org Studies in isolated rat kidney and liver cells have demonstrated that L-lysine can stimulate the rate of gluconeogenesis from precursors like lactate and various Krebs cycle intermediates. nih.govnih.gov

The proposed mechanism for this stimulation does not involve the direct conversion of lysine's carbon skeleton to glucose. Instead, it is thought to be a catalytic effect. L-lysine may enhance the activity of the malate-aspartate shuttle, a critical system for transporting reducing equivalents from the mitochondria to the cytosol, which is a necessary step for gluconeogenesis. nih.govnih.gov By providing components for the aminotransferases involved in the shuttle, lysine can increase its efficiency and thereby boost the rate of glucose synthesis. nih.gov

Utilizing L-Lysine-D9 in such studies could help confirm this indirect role. Researchers would not expect to see the deuterium label incorporated into the glucose molecule. However, by observing the flux and labeling patterns of intermediates in the malate-aspartate shuttle and other related metabolites, they could gain deeper insights into the regulatory effects of lysine on this central pathway. For instance, an increased turnover of labeled malate and aspartate in the presence of L-Lysine-D9, without direct incorporation into glucose, would support the hypothesis of a catalytic role.

Table 2: Research Findings on L-Lysine's Effect on Gluconeogenesis

| Precursor for Gluconeogenesis | System Studied | Observed Effect of L-Lysine Addition | Proposed Mechanism |

| Lactate, Malate, Succinate | Isolated Rat Kidney Cortex Tubules | 30-50% stimulation of glucose production nih.gov | Stimulation of the malate-aspartate shuttle by increasing the provision of glutamate and aspartate nih.gov |

| Lactate | Isolated Rat Liver Cells | Abolished the initial lag phase of gluconeogenesis and accelerated the overall rate nih.gov | Increased effectiveness of the malate-aspartate shuttle nih.gov |

These findings are based on studies using unlabeled L-lysine and highlight its regulatory role. Isotopic tracers like L-Lysine-D9 would be essential to further dissect the precise molecular mechanisms.

Applications of L Lysine 2,3,3,4,4,5,5,6,6 D9 Hcl in Diverse Research Organisms and Systems

Microbial Metabolism and Biotechnology Research

In the fields of microbiology and biotechnology, L-Lysine-d9 HCl is instrumental for stable isotope labeling studies aimed at understanding and manipulating microbial metabolic pathways.

The biosynthesis of L-lysine is essential for bacterial growth and represents a key target for antimicrobial drug development. nih.gov Bacteria synthesize lysine (B10760008) primarily through the diaminopimelate (DAP) pathway, which involves a series of enzymatic reactions starting from aspartate. wikimedia.org Understanding the flux through this pathway and its regulation is critical.

By introducing L-Lysine-d9 HCl into the growth medium, researchers can trace its catabolism. While bacteria can synthesize their own lysine, they can also uptake it from the environment. wikimedia.org Tracing the breakdown of the deuterated lysine helps in identifying the enzymes and pathways involved in lysine degradation. More importantly, using labeled substrates that are precursors to lysine (like deuterated aspartate or glucose) allows researchers to follow the biosynthetic pathway and quantify the rate of de novo lysine synthesis. Techniques like mass spectrometry can then detect the incorporation of deuterium (B1214612) into the newly synthesized lysine pool, providing a detailed view of the pathway's efficiency and bottlenecks. The L-lysine biosynthesis pathway involves a coordinated action of multiple enzymes, making it a rich area for study. nih.gov

Table 1: Key Enzymes in the Bacterial Diaminopimelate (DAP) Pathway for Lysine Biosynthesis

| Enzyme | Abbreviation | Function |

| Aspartokinase | AK | Phosphorylates aspartate, the first committed step. |

| Aspartate-semialdehyde Dehydrogenase | ASD | Reduces aspartyl-phosphate to aspartate-semialdehyde. |

| Dihydrodipicolinate Synthase | DDPS | Catalyzes the condensation of aspartate-semialdehyde and pyruvate. |

| Dihydrodipicolinate Reductase | DDPR | Reduces dihydrodipicolinate to tetrahydrodipicolinate. |

| Tetrahydrodipicolinate N-succinyltransferase | DapD | Succinylates tetrahydrodipicolinate. |

| N-succinyl-L,L-diaminopimelate aminotransferase | DapC | Transfers an amino group to form N-succinyl-L,L-diaminopimelate. |

| N-succinyl-diaminopimelate desuccinylase | DapE | Removes the succinyl group. |

| Diaminopimelate Epimerase | DapF | Converts L,L-diaminopimelate to meso-diaminopimelate. |

| Diaminopimelate Decarboxylase | LysA | Decarboxylates meso-diaminopimelate to produce L-lysine. |

L-lysine is a commercially significant amino acid, produced on a large scale through fermentation, primarily using the bacterium Corynebacterium glutamicum. nih.govresearchgate.net Metabolic engineering aims to improve the production yield by optimizing the bacterial metabolic network. researchgate.netnih.gov Stable isotope tracers like L-Lysine-d9 HCl are crucial for these efforts.

Metabolic flux analysis, often using 13C-labeled substrates, is a cornerstone of metabolic engineering. nih.gov Similarly, L-Lysine-d9 HCl can be used as an internal standard in mass spectrometry-based metabolomics to precisely quantify the intracellular and extracellular concentrations of lysine produced by engineered strains. This allows for accurate assessment of how genetic modifications—such as overexpressing key biosynthetic enzymes like dihydrodipicolinate synthase or engineering central carbon metabolism to increase precursor supply—impact the final product yield. nih.govresearchgate.net By tracking the fate of labeled compounds, researchers can identify rate-limiting steps and competing pathways, guiding further rational design of microbial cell factories for enhanced amino acid production. nih.govnih.gov

Plant Metabolism and Nutrient Cycling Research

In plants, lysine metabolism is vital not only for protein synthesis but also for producing specialized metabolites involved in defense and signaling. nih.govnih.gov L-Lysine-d9 HCl enables researchers to trace these complex metabolic fates. Plants synthesize lysine via the same DAP pathway found in bacteria, and its levels are tightly regulated by both synthesis and catabolism. nih.gov

Feeding L-Lysine-d9 HCl to plants or plant tissues allows for the detailed tracking of its conversion into various catabolic products. A recently discovered and significant catabolic pathway in plants like Arabidopsis thaliana involves the conversion of L-lysine into pipecolic acid (Pip) and subsequently into N-hydroxypipecolic acid (NHP). nih.gov NHP is a critical signaling molecule that activates systemic acquired resistance (SAR), a plant-wide immune response. nih.gov Using a labeled tracer like L-Lysine-d9 HCl can confirm this metabolic route and quantify the flux towards NHP production under different conditions, such as pathogen attack. Furthermore, understanding how lysine and its derivatives are transported throughout the plant is key to understanding nutrient cycling. The Lysine Histidine Transporter (LHT) family of proteins is responsible for moving these amino acids across cell membranes, from the roots to the leaves. nih.gov L-Lysine-d9 HCl can be used to study the efficiency and specificity of these transporters in various plant organs.

Table 2: Major Lysine Metabolic Pathways in Plants

| Pathway | Key Intermediate(s) | Primary Function | Research Application of L-Lysine-d9 HCl |

| Protein Synthesis | Lysyl-tRNA | Building block for proteins | Tracing incorporation into the proteome. |

| Saccharopine Pathway | Saccharopine, α-aminoadipate | Primary catabolism for energy | Quantifying the rate of lysine breakdown. |

| Pipecolic Acid Pathway | Dehydropipecolic acid, Pipecolic acid (Pip) | Biosynthesis of defense signals | Tracing the conversion of lysine to Pip and its derivatives. nih.gov |

| NHP Biosynthesis | N-hydroxypipecolic acid (NHP) | Activation of Systemic Acquired Resistance (SAR) | Following the synthesis of the NHP immune signal from lysine. nih.gov |

In Vitro Mammalian Cell Culture Studies

L-Lysine-d9 HCl is extensively used in studies with mammalian cells to investigate fundamental cellular processes, including protein turnover and nutrient transport.

The balance between protein synthesis and degradation is fundamental to cell health, and its dysregulation is implicated in numerous diseases. L-Lysine-d9 HCl is a key component in "pulse-chase" experiments designed to measure the rates of these processes. In a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in a medium where a standard amino acid is replaced with its heavy isotope-labeled counterpart.

By switching the culture medium to one containing L-Lysine-d9 HCl, researchers can precisely measure the rate at which the "heavy" lysine is incorporated into newly synthesized proteins. nih.gov The abundance of deuterated peptides can be quantified by mass spectrometry over time, providing a direct measure of the protein synthesis rate. Conversely, by switching cells back to a "light" medium after a period of labeling, the rate of disappearance of the heavy-labeled proteins can be tracked, which reflects the rate of protein degradation. These studies are critical for understanding how cells remodel their proteome in response to various stimuli and have been applied to study post-translational modifications of lysine, such as acetylation and succinylation, which play vital roles in regulating mitochondrial function and cell metabolism. nih.gov

Lysine, an essential amino acid for mammals, must be imported into cells from the extracellular environment via specific amino acid transporters. nih.gov The dynamics of this transport and the maintenance of the intracellular amino acid pool are critical for sustaining cellular functions like protein synthesis. nih.gov L-Lysine-d9 HCl serves as an excellent tracer to study these transport kinetics.

Researchers can add L-Lysine-d9 HCl to the cell culture medium and measure its rate of appearance inside the cell over time. This allows for the characterization of transporter activity, including determining transport rates (Vmax) and substrate affinity (Km). Furthermore, by using L-Lysine-d9 HCl as an internal standard for mass spectrometry, it is possible to accurately quantify the size of the total intracellular lysine pool. This is crucial for understanding how cells maintain amino acid homeostasis and how this process is affected by factors like nutrient availability or disease states. For instance, studies have shown that gut commensal bacterium-derived L-lysine can be taken up by dendritic cells, where it alters their metabolism and promotes immune tolerance, highlighting a complex interplay between microbial metabolites and host cell function. nih.gov

Table 3: Summary of Research Findings Using L-Lysine Tracers in Mammalian Systems

| Research Area | Organism/System | Finding | Significance | Reference |

| Protein Turnover | Rat | L-lysine labeled with deuterium and 15N is incorporated into proteins without altering the isotope ratio. | Demonstrated that the lysine carbon skeleton is incorporated into proteins intact. | nih.gov |

| Lysine Catabolism | Mammalian Brain | The brain primarily uses the pipecolate pathway for lysine degradation, distinct from the liver's saccharopine pathway. | Reveals tissue-specific differences in essential amino acid metabolism. | nih.gov |

| Gut-Immune Axis | Mouse Dendritic Cells | Bacterial-derived L-lysine is taken up by dendritic cells, altering their metabolism to promote immune tolerance. | Shows that microbial amino acids directly modulate host immune cell function. | nih.gov |

Studies in Non-Mammalian Vertebrate and Invertebrate Model Systems

The use of isotopically labeled amino acids, such as L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl, is a cornerstone of modern quantitative proteomics and metabolic research. In non-mammalian vertebrate and invertebrate model systems, these heavy-labeled compounds serve as powerful tools to trace the fate of lysine, quantify protein dynamics, and understand complex biological processes in vivo. Organisms like the zebrafish (Danio rerio), the fruit fly (Drosophila melanogaster), and the nematode (Caenorhabditis elegans) offer unique advantages for such studies due to their rapid life cycles, genetic tractability, and well-characterized biology.

Zebrafish (Danio rerio)

The zebrafish has emerged as a prominent vertebrate model for developmental biology and disease modeling. Stable isotope labeling with heavy lysine has been successfully applied to zebrafish to investigate protein expression changes during organogenesis and in response to genetic modifications.

One key application involves Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics, adapted for whole-organism labeling. In these studies, zebrafish are raised on a diet containing a heavy isotopologue of lysine, such as ¹³C₆-lysine, leading to the incorporation of the heavy label into their entire proteome. thermofisher.comnih.gov These fully labeled fish can then serve as an internal standard to quantify protein abundance in experimental samples with high accuracy. nih.gov

For instance, researchers have used this method to compare protein expression profiles during different stages of embryonic heart development. thermofisher.com By comparing the proteomes of zebrafish embryos at 72 and 120 hours post-fertilization, they were able to quantify 1,955 proteins and identify significant changes in their abundance. thermofisher.com This approach has also been used to study the effects of knocking down specific genes, such as the activated leukocyte cell adhesion molecule (alcam), revealing its impact on the network of proteins required for cell adhesion and differentiation during development. thermofisher.comnih.gov

| Research Focus | Key Findings | Reference |

|---|---|---|

| Embryonic Heart Development | Quantified 1,955 proteins at 72 and 120 hours post-fertilization, identifying developmental changes in the cardiac proteome. | thermofisher.com |

| Gene Function (alcam knockdown) | Identified downregulation of proteins involved in cell adhesion and maintenance of cell shape, providing molecular insight into the gene's function. | thermofisher.comnih.gov |

| Dietary Lysine Imbalance | Lysine deficiency led to the downregulation of muscle proteins, while excess lysine was associated with the upregulation of proteins related to glycolysis and steroidogenesis. | nih.gov |

Fruit Fly (Drosophila melanogaster)

Drosophila melanogaster is a powerful invertebrate model for genetics and metabolism. Metabolic labeling with heavy lysine has been instrumental in studying protein turnover, developmental changes, and the effects of environmental stressors. nih.gov The "SILAC fly" approach, where flies are reared on a diet containing heavy lysine-labeled yeast, allows for in vivo quantitative proteomic analyses. nih.govthermofisher.com

Studies have evaluated different labeling strategies, using heavy isotopes of both lysine and arginine, to map proteomic changes during key developmental transitions, such as the onset of metamorphosis from larva to pupa. nih.gov This research identified significant changes in the expression of proteins regulated by the steroid hormone 20-hydroxyecdysone. nih.gov Furthermore, this technique has been applied to investigate the cellular response to amino acid starvation, revealing the upregulation of several subunits of the V-ATPase complex and components that regulate the cytoskeleton under conditions that induce autophagy. nih.gov

The use of heavy lysine labeling has also been crucial for studying protein turnover rates during aging. By measuring the incorporation of labeled lysine over time, researchers found that 80.3% of head proteins in older flies had significantly slower turnover rates compared to younger flies, with a median increase in protein half-life of 2.04-fold. nih.gov This suggests a global shift in cellular priorities and proteostasis during the aging process.

| Research Focus | Key Findings | Reference |

|---|---|---|

| Metamorphosis (Larva-Pupa Transition) | Identified significant expression changes in steroid hormone-regulated proteins. | nih.gov |

| Amino Acid Starvation | Observed upregulation of V-ATPase complex subunits and actomyosin-regulating components, indicative of an autophagic response. | nih.gov |

| Aging and Protein Turnover | Demonstrated that over 80% of proteins in the heads of old flies turn over more slowly than in young flies, indicating a systemic change in proteostasis. | nih.gov |

| Lysine Metabolism | Identified the lysine gene as the homolog of Lysine Ketoglutarate Reductase/Saccharopine Dehydrogenase, a key enzyme in lysine degradation. | nih.gov |

Nematode (Caenorhabditis elegans)

The nematode C. elegans is another important invertebrate model, particularly for studies on aging and development. Research using deuterated lysine has revealed significant biological effects of heavy isotope substitution. In one study, C. elegans were fed bacteria containing 5,5-dideuterolysine. researchgate.net This resulted in a strong developmental isotope effect, demonstrating that the substitution of hydrogen with deuterium in a critical amino acid can have profound consequences for the organism's development. researchgate.net This sensitivity highlights the utility of deuterated compounds like L-Lysine-d9 in probing the functional constraints of biological systems. researchgate.net

| Research Focus | Key Findings | Reference |

|---|---|---|

| Developmental Biology | Feeding with 5,5-dideuterolysine induced a strong developmental isotope effect, indicating a high sensitivity of the organism's biological processes to heavy isotope substitution in essential amino acids. | researchgate.net |

Future Research Directions and Unexplored Avenues for Deuterated L Lysine Applications

Integration with Multi-Omics Data for Systems-Level Understanding

The future of biological research lies in a holistic, systems-level approach, where data from genomics, transcriptomics, proteomics, and metabolomics are integrated to build a comprehensive picture of cellular function. L-Lysine-d9 HCl is set to play a pivotal role in this multi-omics era.

By introducing L-Lysine-d9 HCl into a biological system, researchers can trace the flux of lysine (B10760008) into newly synthesized proteins. This provides a dynamic layer of information that, when combined with proteomic and transcriptomic data, can unravel complex regulatory networks. For instance, a multi-omics analysis could reveal how changes in gene expression (transcriptomics) following a specific stimulus lead to altered protein production (proteomics) and how this, in turn, affects the metabolic fate of lysine (traced with L-Lysine-d9 HCl). nih.govnih.gov

A study investigating the lysine deacetylase ABHD14B utilized a multi-omics approach, combining transcriptomics and metabolomics, to reveal the enzyme's significant role in regulating glucose metabolism in mammals. nih.gov Future studies could employ L-Lysine-d9 HCl to further dissect the role of such enzymes in lysine metabolism and its downstream effects on the proteome. Similarly, research on the inhibitory mechanisms of natural compounds on fungi has successfully integrated transcriptomics and proteomics to identify metabolic pathways affected. nih.gov The addition of a stable isotope tracer like L-Lysine-d9 HCl would provide a more direct measure of the impact on amino acid metabolism and protein synthesis.

Computational methods are also being developed to predict protein lysine acylation by integrating primary sequence information with multiple functional features derived from multi-omics data. nih.gov Experimental validation of these predictions could be significantly enhanced by using L-Lysine-d9 HCl to trace the dynamics of lysine modifications. This integrated approach will be crucial for understanding the intricate interplay between gene expression, protein synthesis, and metabolic regulation, ultimately providing a more complete understanding of complex biological systems.

Development of Advanced Spectroscopic Probes for In Situ Isotope Tracing

The ability to visualize and quantify metabolic processes as they happen within living tissues is a major goal in biomedical research. L-Lysine-d9 HCl, in conjunction with advanced spectroscopic techniques, is opening new doors for in situ isotope tracing.

Deuterium (B1214612) Magnetic Resonance Spectroscopy (DMRS): DMRS is an emerging non-invasive technique that can detect deuterated compounds in vivo. osf.io While currently more established for tracing glucose metabolism using deuterated glucose, there is significant potential to apply this technology to track the metabolism of deuterated amino acids like L-Lysine-d9 HCl. osf.io This could allow for real-time monitoring of lysine uptake and metabolism in different organs and tissues, providing invaluable insights into diseases characterized by altered amino acid metabolism, such as certain cancers. osf.io

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI allow for the spatially resolved analysis of molecules in tissue sections. nih.govnih.govyoutube.com By administering L-Lysine-d9 HCl to an animal model, researchers can use MALDI-MSI to map the distribution of the deuterated lysine and its metabolic products within different regions of a tissue. This approach can reveal metabolic heterogeneity within an organ and how it is affected by disease. nih.gov For example, this could be used to study differential lysine metabolism in the core of a tumor versus its periphery. The development of new MALDI matrices, such as 3-aminophthalhydrazide (luminol), is enhancing the sensitivity and molecular coverage of MSI, further expanding its potential for in situ isotope tracing. nyu.edu

The combination of L-Lysine-d9 HCl with these advanced spectroscopic methods will provide an unprecedented spatiotemporal understanding of lysine metabolism, bridging the gap between whole-organism metabolism and cellular-level biochemical processes.

| Spectroscopic Technique | Principle | Potential Application with L-Lysine-d9 HCl |

| Deuterium Magnetic Resonance Spectroscopy (DMRS) | Non-invasively detects the magnetic resonance signal of deuterium nuclei. | Real-time, in vivo tracking of lysine uptake and metabolic fate in different organs. |

| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) | Measures the mass-to-charge ratio of molecules from a tissue section, providing spatial distribution maps. | High-resolution mapping of L-Lysine-d9 HCl and its metabolites within tissues to study metabolic heterogeneity. |

Novel Applications in Non-Traditional Biological Systems or Extreme Environments

The study of life in extreme environments and the complex interactions between hosts and pathogens are frontiers of biological research. L-Lysine-d9 HCl can be a valuable tool for probing the unique metabolic adaptations that allow organisms to thrive in these challenging conditions.

Extremophiles: These organisms, which live in environments with extreme temperatures, pH, or salt concentrations, possess unique enzymes and metabolic pathways. nih.govnih.gov Their proteins often exhibit enhanced stability, which is linked to their amino acid composition, including lysine content. nih.gov By culturing extremophiles in media containing L-Lysine-d9 HCl, researchers could investigate the dynamics of protein synthesis and turnover in response to environmental stressors. This could provide fundamental insights into the molecular basis of protein stability and adaptation.

Host-Pathogen Interactions: During an infection, there is a metabolic tug-of-war between the host and the pathogen. nih.govfrontiersin.orgresearchgate.net Distinguishing between host and pathogen metabolism is a major challenge. A pathogen-specific isotope tracing approach, where a pathogen is pre-labeled with a stable isotope or a labeled nutrient is provided, can help to dissect these interactions. nih.gov L-Lysine-d9 HCl could be used to trace how intracellular pathogens, such as Salmonella, acquire and utilize lysine from the host cell. nih.gov This knowledge is critical for identifying novel drug targets that disrupt pathogen metabolism without harming the host.

The application of L-Lysine-d9 HCl in these non-traditional systems will not only expand our understanding of the diversity of life but also has the potential to lead to the discovery of novel enzymes for industrial applications and new strategies to combat infectious diseases.

Challenges and Opportunities in Quantitative Metabolic Flux Analysis Using Deuterated Tracers

Quantitative metabolic flux analysis (MFA) is a powerful technique for determining the rates of metabolic pathways. While tracers labeled with carbon-13 (¹³C) are most commonly used, deuterated tracers like L-Lysine-d9 HCl offer unique advantages and challenges.

Challenges:

Kinetic Isotope Effect (KIE): The heavier mass of deuterium compared to hydrogen can sometimes slow down the rate of enzymatic reactions where a carbon-hydrogen bond is broken. nih.govnih.gov This "kinetic isotope effect" must be considered when interpreting flux data, as it can potentially alter the metabolic fluxes being measured. nih.govnih.gov However, for many reactions, this effect is minimal. nih.gov

Deuterium Exchange: In some metabolic reactions, deuterium atoms can be exchanged with hydrogen atoms from water. nih.gov This can lead to a loss of the isotopic label and complicate the interpretation of mass spectrometry data. Careful selection of the labeling position on the molecule can help to minimize this issue.

Opportunities:

Probing Reaction Reversibility: Deuterated tracers can provide unique information about the reversibility of metabolic reactions that is not always accessible with ¹³C tracers. nih.gov The exchange of deuterium can be exploited to understand the bidirectionality of enzymatic steps.

Complementary Information: Using deuterated tracers in parallel with ¹³C-labeled tracers can provide a more complete picture of metabolic fluxes. biorxiv.orgenergy.gov This multi-isotope tracing approach can help to better constrain flux models and reveal more detailed information about pathway activity.

Advancements in Computational Analysis: The complexity of interpreting data from isotope tracing experiments is being addressed by the development of new computational tools. Machine learning frameworks are now being used to more accurately and rapidly calculate metabolic fluxes from isotope labeling patterns, which will facilitate the use of deuterated tracers in MFA. biorxiv.orgenergy.gov Furthermore, pipelines are being developed to streamline the integration of tracer-based metabolomics data into genome-scale metabolic models. biorxiv.org

Despite the challenges, the unique insights offered by deuterated tracers like L-Lysine-d9 HCl ensure their continued and expanding role in quantitative metabolic flux analysis. As analytical and computational methods improve, the opportunities to leverage these tracers for a deeper understanding of metabolism will only grow.

| Feature | Description | Implication for MFA with L-Lysine-d9 HCl |

| Kinetic Isotope Effect (KIE) | Slower reaction rate due to the heavier mass of deuterium. | Can potentially alter measured fluxes; needs to be considered in data interpretation. |

| Deuterium Exchange | Loss of deuterium label through exchange with hydrogen from water. | Can complicate data analysis; requires careful experimental design. |

| Probing Reversibility | Deuterium exchange can provide information on the bidirectionality of reactions. | Offers unique insights into pathway thermodynamics and regulation. |

| Multi-Isotope Tracing | Combining deuterated and ¹³C-labeled tracers. | Provides more comprehensive and robust flux data. |

| Computational Advances | Development of machine learning and automated data integration pipelines. | Improves the accuracy, speed, and accessibility of flux analysis with deuterated tracers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.